4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid
Overview
Description
4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a tetrazolyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid typically involves multiple steps, starting with the preparation of the benzodioxole derivative4-(1,3-Benzodioxol-5-yl ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted tetrazoles or butanoic acid derivatives.
Scientific Research Applications
Biology: It serves as a building block for the creation of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in drug development, particularly in the design of compounds with anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular processes such as cell cycle progression and apoptosis.
Molecular Targets and Pathways:
Cell Cycle Arrest: The compound may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Apoptosis Induction: It can trigger programmed cell death in cancer cells, leading to their elimination.
Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and survival.
Comparison with Similar Compounds
1,3-Benzodioxol-5-yl derivatives: These compounds share the benzodioxole ring structure and exhibit similar biological activities.
Tetrazole derivatives: Compounds containing the tetrazolyl group are known for their diverse biological activities and therapeutic potential.
Butanoic acid derivatives: These compounds are used in various applications, including as intermediates in organic synthesis and as active pharmaceutical ingredients.
Uniqueness: 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid stands out due to its combination of the benzodioxole and tetrazolyl groups, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
4-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c17-11(18)2-1-5-16-14-12(13-15-16)8-3-4-9-10(6-8)20-7-19-9/h3-4,6H,1-2,5,7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMHIKNJKWOOTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215305 | |
Record name | 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-80-3 | |
Record name | 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924861-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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